2,6-Difluoro-4-nitrophenol
Overview
Description
2,6-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and a nitro group is attached at the 4 position. This compound is known for its yellow to orange crystalline appearance and is used in various chemical applications .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
Nitrophenol compounds are generally known to interact with their targets through various mechanisms, including binding to proteins or enzymes, disrupting cellular processes, or inducing oxidative stress .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-nitrophenol can be achieved through several methods:
Nitration of 2,6-Difluorophenol: This involves the nitration of 2,6-difluorophenol using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination of 4-Nitrophenol: Another method involves the selective fluorination of 4-nitrophenol using fluorinating agents such as elemental fluorine or other fluorinating reagents under controlled conditions.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes to enhance yield and selectivity.
Environmental Considerations: Modern industrial methods focus on minimizing waste and using environmentally benign reagents.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro).
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts under mild conditions is typically employed.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 2,6-difluoro-4-aminophenol.
Substituted Phenols: Nucleophilic substitution reactions can produce various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-nitrophenol has several applications in scientific research:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biological Studies: The compound is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways involving phenolic compounds.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2,4-Difluoro-6-nitrophenol: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,6-Dichloro-4-nitrophenol: Chlorine atoms replace fluorine, resulting in different chemical properties and uses.
Uniqueness:
Properties
IUPAC Name |
2,6-difluoro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVXRISUSPIMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344890 | |
Record name | 2,6-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-07-1 | |
Record name | 2,6-Difluoro-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-difluoro-4-nitrophenol interact with ammonia in the gas phase, and what structural changes occur due to this interaction?
A: The study utilizes Density Functional Theory (DFT) calculations to reveal that this compound forms a hydrogen bond with ammonia in the gas phase []. This interaction primarily involves the hydroxyl group of the phenol derivative acting as a hydrogen bond donor and the nitrogen atom of ammonia acting as the acceptor. Formation of this hydrogen bond leads to notable structural changes. Specifically, the O-H bond of the phenol derivative experiences elongation, while the C-O bond strengthens [].
Q2: How does the acidity of this compound compare to other phenol derivatives, and what is the significance of this acidity in its interaction with ammonia?
A: The research highlights that this compound exhibits greater acidity compared to phenol and p-nitrophenol, but lower than pentafluorophenol and 2-fluoro-4,6-dinitrophenol []. Despite its notable acidity, the study confirms that even in the presence of a strong base like ammonia, this compound does not undergo complete proton transfer to the base []. This finding suggests that the hydrogen bond formed between the two molecules is strong and stable, preventing full proton transfer in the gas phase.
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